Dansyl-phenylalanyl-leucyl-arginine
Description
Contextualization within Fluorogenic Peptide Substrates and Fluorescent Probes
Dansyl-phenylalanyl-leucyl-arginine belongs to a class of compounds known as fluorogenic peptide substrates. These are molecules designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. The peptide sequence, in this case, phenylalanyl-leucyl-arginine, is tailored to be recognized and cleaved by a particular protease or peptidase.
The core of its function as a fluorescent probe lies in the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl group) attached to the N-terminus of the peptide. The fluorescence of the dansyl group is highly sensitive to its local environment. When the peptide is intact, the fluorescence may be quenched. Upon enzymatic cleavage of the peptide bond, the dansyl-containing fragment is released, leading to a change in its environment and a corresponding increase in fluorescence intensity. This change can be measured over time to determine the rate of the enzymatic reaction. This "turn-on" fluorescence mechanism provides a sensitive and continuous method for assaying enzyme activity.
Historical Perspective on its Application in Biochemical Investigations
The application of this compound in biochemical investigations dates back to at least the late 1980s. Its synthesis and use were pivotal in the characterization of specific carboxypeptidases involved in the processing of prohormones and other bioactive peptides.
A notable early application was in the study of carboxypeptidase H (also known as crino carboxypeptidase B or enkephalin convertase), an enzyme crucial for the maturation of insulin (B600854) from its precursor, proinsulin. nih.govresearchgate.netresearchgate.net In a 1987 study, researchers purifying this enzyme from rat insulinoma tissue used this compound as a substrate to measure its activity. nih.govresearchgate.net They determined a Michaelis constant (Km) of 17.5 µM for the enzyme with this substrate, indicating a high affinity, and a pH optimum of 5.5, which is consistent with the acidic environment of secretory granules where proinsulin processing occurs. nih.govresearchgate.netresearchgate.net
This compound was also instrumental in identifying and characterizing other enzymes. For instance, it was used to detect and measure the activity of a deamidase in vascular endothelial cells that inactivates the potent vasoconstrictor endothelin-1. nih.gov In this research, the cleavage of this compound by cell extracts was a key indicator of the enzyme's presence and activity. nih.gov Furthermore, its use has been noted in studies of the biosynthesis of enkephalins, which are endogenous opioid peptides. annualreviews.orgresearchgate.net
The historical use of this compound highlights its importance as a tool for dissecting the complex pathways of peptide hormone and neuropeptide biosynthesis.
Detailed Research Findings
The utility of this compound as a specific substrate is underscored by the precise kinetic data obtained in various studies. The following tables summarize key findings from research utilizing this compound.
| Enzyme Investigated | Source | Key Parameter | Value | Reference |
| Carboxypeptidase H | Rat Insulinoma | Km | 17.5 µM | nih.govresearchgate.netresearchgate.net |
| Carboxypeptidase H | Rat Insulinoma | pH Optimum | 5.5 | nih.govresearchgate.netresearchgate.net |
| Deamidase | Bovine Aortic Endothelial Cells | Cleavage Rate | 1.3 nmol/min per 10⁶ cells | nih.gov |
| Cathepsin A (recombinant) | Human Kidney cDNA | Measurement | Used to measure enzyme activation | ahajournals.org |
Structure
2D Structure
Properties
CAS No. |
82543-28-0 |
|---|---|
Molecular Formula |
C33H45N7O6S |
Molecular Weight |
667.8 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C33H45N7O6S/c1-21(2)19-26(30(41)37-25(32(43)44)15-10-18-36-33(34)35)38-31(42)27(20-22-11-6-5-7-12-22)39-47(45,46)29-17-9-13-23-24(29)14-8-16-28(23)40(3)4/h5-9,11-14,16-17,21,25-27,39H,10,15,18-20H2,1-4H3,(H,37,41)(H,38,42)(H,43,44)(H4,34,35,36)/t25-,26-,27-/m0/s1 |
InChI Key |
CZFHMSJYSYEZBZ-QKDODKLFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Dansyl Phenylalanyl Leucyl Arginine
Peptide Synthesis Methodologies for Tripeptides
The creation of the phenylalanyl-leucyl-arginine backbone can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). Each method offers distinct advantages and is chosen based on the desired scale and purity requirements.
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the synthesis of peptides due to its efficiency and potential for automation. masterorganicchemistry.com The core principle of SPPS involves attaching the C-terminal amino acid (arginine) to an insoluble polymer resin. masterorganicchemistry.comyoutube.com The peptide chain is then elongated by sequentially adding the subsequent amino acids (leucine and phenylalanine) in a cycle of deprotection and coupling steps. masterorganicchemistry.comacs.org
A common strategy in SPPS is the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the N-terminus of the amino acids. masterorganicchemistry.comnih.govnih.gov The Fmoc group is base-labile and can be removed under mild conditions, typically with a solution of piperidine, without affecting the acid-labile side-chain protecting groups or the linkage to the resin. masterorganicchemistry.comacs.org Coupling reagents such as HBTU/HOBT are often employed to facilitate the formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid. acs.org
Solution-Phase Peptide Synthesis (LPPS) , also known as liquid-phase peptide synthesis, is a classical method that remains valuable, particularly for the large-scale synthesis of short peptides like tripeptides. lifetein.com This approach involves the sequential coupling of amino acids in a homogenous solution. acs.orgresearchgate.net Unlike SPPS, the intermediate peptide products are isolated and purified after each coupling step, which can be more labor-intensive but allows for greater control over purity at each stage. lifetein.com Protecting groups are also crucial in LPPS to prevent unwanted side reactions. The Boc (tert-butoxycarbonyl) protecting group, which is acid-labile, is often used for the N-terminus. masterorganicchemistry.comresearchgate.net
A key advantage of LPPS for short peptides is the potential for highly specific reactions and the formation of products with high purity, sometimes avoiding the need for extensive side-chain protection. lifetein.com Repetitive solution-phase peptide synthesis (RSPS) is a variation that simplifies the process by using a repetitive procedure without the need for purification of intermediates, driving reactions to completion with an excess of activated amino acids. acs.org
| Method | Principle | Common Protecting Group | Advantages | Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain is assembled on an insoluble polymer resin. | Fmoc (base-labile) | Efficient, automatable, simplified purification. masterorganicchemistry.comacs.org | Requires specialized equipment, potential for incomplete reactions. |
| Solution-Phase Peptide Synthesis (LPPS) | Peptide chain is assembled in a homogenous solution. | Boc (acid-labile) | Scalable, high purity of intermediates, good for short peptides. lifetein.com | Labor-intensive, requires purification after each step. |
Dansylation Chemistry and Specificities of the Dansyl Group Incorporation
Dansylation is the process of introducing a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group into a molecule. This is typically achieved using dansyl chloride, which reacts readily with primary and secondary amines, as well as phenolic hydroxyl and imidazole (B134444) groups. nih.govbsu.edunih.gov In the context of Dansyl-phenylalanyl-leucyl-arginine, the dansyl group is specifically incorporated at the N-terminal amino acid, phenylalanine.
The reaction between dansyl chloride and the N-terminal amine of the tripeptide is carried out under alkaline conditions, typically at a pH between 8.5 and 9.5. bohrium.com This high pH is necessary to ensure that the N-terminal amino group is in its unprotonated, nucleophilic form, allowing it to attack the sulfonyl chloride of the dansyl group. bohrium.commdpi.com The reaction is generally performed at room temperature.
A critical aspect of dansylation is managing the competing hydrolysis of dansyl chloride to dansyl sulfonic acid (dansic acid), which is also favored at high pH. bsu.edubohrium.com To drive the desired reaction, an excess of dansyl chloride is often used. However, this can lead to side reactions, including the decomposition of the newly formed dansylated peptide. bsu.edu Therefore, careful control of reaction time and the use of a quenching agent to consume excess dansyl chloride upon completion are important. bsu.edu
The dansyl group imparts a strong fluorescence to the peptide, which is highly advantageous for detection and quantification. quora.com This fluorescence is the primary reason for its use in N-terminal amino acid analysis and in creating fluorescent probes for various biochemical assays. nih.govnih.gov
| Parameter | Condition | Reason |
| Reagent | Dansyl chloride | Reacts with the N-terminal amine of the peptide. nih.gov |
| pH | 8.5 - 9.5 | Deprotonates the amino group, enhancing its nucleophilicity. bohrium.com |
| Temperature | Room Temperature | Sufficient for the reaction to proceed. |
| Quenching | Addition of a quenching agent | Prevents unwanted side reactions from excess dansyl chloride. bsu.edu |
Advanced Purification and Analytical Techniques for Dansylated Peptides
Following the synthesis and dansylation, a rigorous purification and analysis process is essential to isolate the target compound and verify its identity and purity. High-performance liquid chromatography (HPLC) is the cornerstone of this process. nih.govnih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purification and analysis of peptides and their dansylated derivatives. nih.govhplc.euharvardapparatus.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a gradient of water and a more nonpolar organic solvent like acetonitrile. hplc.eupeptide.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. hplc.eupeptide.com The dansylated peptide is retained on the column and then eluted as the concentration of the organic solvent increases. hplc.eu The fluorescent nature of the dansyl group allows for highly sensitive detection using a fluorescence detector.
Mass spectrometry (MS) is another indispensable tool for the characterization of this compound. When coupled with HPLC (LC-MS), it provides information on the molecular weight of the compound, confirming the successful synthesis and dansylation. acs.orgnih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions. nih.govsemanticscholar.org The dansyl group itself can influence the fragmentation pattern, often promoting the formation of specific ion types that can aid in sequencing. nih.govsemanticscholar.org
| Technique | Application | Key Information Provided |
| Reversed-Phase HPLC (RP-HPLC) | Purification and purity assessment. | Retention time, purity profile. nih.govhplc.eu |
| Mass Spectrometry (MS) | Molecular weight determination. | Confirms the mass of the final product. acs.orgnih.gov |
| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing and structural confirmation. | Amino acid sequence and confirmation of dansylation site. nih.govsemanticscholar.org |
| Fluorescence Spectroscopy | Detection and quantification. | Exploits the fluorescent properties of the dansyl group for sensitive detection. quora.com |
Biochemical Applications and Enzymatic Substrate Utilization of Dansyl Phenylalanyl Leucyl Arginine
Dansyl-phenylalanyl-leucyl-arginine as a Fluorogenic Protease Substrate
The inherent fluorescence of the dansyl group makes this compound an effective substrate for monitoring protease activity. Cleavage of the peptide by an enzyme results in a change in the fluorescence signal, providing a real-time measure of the reaction rate. This property is exploited for both profiling the specificity of various peptidases and for detailed kinetic analysis.
Substrate Specificity Profiling for Diverse Peptidases
The sequence of amino acids in this compound makes it a potential substrate for a range of peptidases that recognize and cleave at the C-terminal arginine residue. The specificity of a peptidase for a particular substrate is a critical aspect of its biological function. Fluorogenic substrates like this compound are instrumental in elucidating these specificities.
Multiplex substrate profiling methods, which utilize libraries of diverse peptides, have been developed to comprehensively map the substrate specificity of peptidases. nih.gov These methods often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cleavage products. nih.gov While large-scale profiling often involves extensive peptide libraries, individual fluorogenic substrates like this compound can be used to confirm and characterize the activity of specific peptidases that show a preference for its sequence. For instance, related dansylated peptide substrates, such as those with a P1 arginine, have been used to characterize the specificity of serine proteinases. nih.gov The selection of the amino acid at the P2 position, in this case, leucine (B10760876), can significantly influence the substrate's specificity and turnover rate by different enzymes. nih.gov
Furthermore, fluorogenic tripeptide substrates have been designed to investigate the chemoselective modification of amino acids like lysine (B10760008) and arginine, which can impact proteolytic activity. nih.gov By blocking or modifying the arginine in a substrate like MeRho-Arg-Gly-Leu(Ac), researchers can assess how this affects cleavage by enzymes such as trypsin, thereby providing insights into the enzyme's recognition and catalytic mechanism. nih.gov
Enzymatic Kinetic Parameter Determination (e.g., Michaelis Constant, K_m)
A key application of fluorogenic substrates like this compound is the determination of fundamental enzymatic kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The K_m value represents the substrate concentration at which the reaction rate is half of its maximum, providing a measure of the affinity of the enzyme for the substrate.
The hydrolysis of dansylated peptide substrates can be monitored using stopped-flow fluorescence experiments, allowing for the determination of steady-state kinetic parameters. nih.gov For example, studies on the hydrolysis of dansyl-arginine derivatives by trypsin have shown that the initial fluorescence enhancement follows a hyperbolic curve as a function of the substrate concentration. nih.gov This is consistent with a two-step reaction mechanism, involving a rapid initial binding followed by a slower isomerization process, from which kinetic constants can be derived. nih.gov
The table below presents kinetic constants for the hydrolysis of a closely related substrate, dansyl-Phe-Ala-Arg, by different metallocarboxypeptidases, illustrating the type of data that can be obtained using such fluorogenic substrates.
| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Carboxypeptidase Z (CPZ) | 13 ± 2 | 5.3 ± 0.6 | 4.1 x 10⁵ |
| Carboxypeptidase Z (CPZΔFz) | 10 ± 2 | 6.2 ± 0.8 | 6.2 x 10⁵ |
Data sourced from a study on the substrate specificity and structural modeling of human carboxypeptidase Z. researchgate.net
Investigation of Specific Enzyme Activities and Regulatory Mechanisms
Beyond general substrate profiling and kinetic analysis, this compound and similar compounds are employed to investigate the activity and regulation of specific enzymes that play crucial roles in various physiological processes.
Role in Carboxypeptidase H (Crino Carboxypeptidase B) Studies
Carboxypeptidase H, also known as Crino Carboxypeptidase B, is an enzyme involved in the processing of peptide hormones. Fluorogenic substrates are essential for characterizing its activity. While direct studies using this compound with Carboxypeptidase H are not extensively documented in the provided search results, the use of a similar substrate, dansyl-Phe-Ala-Arg, with the related enzyme Carboxypeptidase Z (CPZ) highlights the utility of this class of compounds. researchgate.net CPZ is a secreted enzyme that, like Carboxypeptidase H, cleaves C-terminal arginine residues from peptides. researchgate.net The kinetic parameters for the hydrolysis of dansyl-Phe-Ala-Arg by CPZ have been determined, providing insights into its catalytic efficiency. researchgate.net The kinetics of Carboxypeptidase B, a similar enzyme, have also been studied, though with different substrates, underscoring the importance of substrate choice in enzyme characterization. researchgate.net
Utility in Trypsin-Catalyzed Hydrolysis Investigations
Trypsin, a well-characterized serine protease, readily hydrolyzes peptides at the C-terminus of arginine and lysine residues. The interaction between trypsin and dansyl-arginine derivatives has been studied in detail using pre-steady-state kinetics. nih.gov These studies reveal a fluorescence intensity change upon the binding of the dansylated substrate to the enzyme, which can be monitored using the stopped-flow method. nih.gov This fluorescence change is indicative of a conformational change in the enzyme-substrate complex. nih.gov The rate of this process is pH-dependent. nih.gov
The binding of dansyl-L-arginine to trypsin has been shown to occur at both the active site and a potential allosteric site, with different dissociation constants for each site. nih.gov Such detailed kinetic and binding studies, facilitated by the fluorescent properties of the dansyl group, are crucial for understanding the mechanism of trypsin catalysis and its regulation.
Related Applications in Cholinesterase Investigations utilizing Dansyl-Arginine Derivatives
While specific studies focusing solely on this compound in cholinesterase investigations are not prevalent in the reviewed literature, the utility of dansyl-arginine derivatives as probes for these enzymes is well-documented. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, and their inhibition is a key strategy in the treatment of Alzheimer's disease.
Dansylated arginine derivatives have been designed and synthesized to act as selective inhibitors of cholinesterases. For instance, Dansylarginine N-(3-ethyl-1,5-pentanediyl)amide (DAPA) has been identified as a potent and selective inhibitor of butyrylcholinesterase. nih.gov Investigations into the interaction between DAPA and cholinesterases revealed a significant increase in fluorescence upon binding to BChE, indicating that the dansyl moiety moves into a more non-polar environment within the enzyme's active site. nih.gov This fluorescence enhancement allows for the sensitive detection of binding events and the characterization of inhibitor-enzyme interactions.
The inhibitory activity of such compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for a particular cholinesterase is determined by comparing its IC50 values for both AChE and BChE.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Dansylarginine N-(3-ethyl-1,5-pentanediyl)amide (DAPA) | Butyrylcholinesterase (horse serum) | 0.2 | nih.gov |
| Dansylarginine N-(3-ethyl-1,5-pentanediyl)amide (DAPA) | Acetylcholinesterase | 400 | nih.gov |
| Peptide W3 (LGWVSKGKLL-NH2) | human Acetylcholinesterase (hAChE) | 0.99 | nih.gov |
| Peptide W3 (LGWVSKGKLL-NH2) | human Butyrylcholinesterase (hBChE) | 15.44 | nih.gov |
This table presents the inhibitory concentrations of various dansyl-arginine derivatives and a rationally designed peptide against cholinesterases.
Furthermore, rationally designed peptides, which may or may not be dansylated, have also been investigated as cholinesterase inhibitors. For example, the peptide W3 (LGWVSKGKLL-NH2) demonstrated potent inhibition of human acetylcholinesterase (hAChE) and moderate inhibition of human butyrylcholinesterase (hBChE). nih.gov These studies highlight the potential of peptide-based molecules in the development of new therapeutic agents for neurodegenerative diseases. nih.gov
Broader Applications in Other Protease and Peptidase Characterization
The application of fluorescently labeled peptide substrates extends far beyond cholinesterase research. This compound, by its nature as a peptide, can serve as a substrate for a variety of proteases and peptidases. The cleavage of the peptide bond by a protease would lead to a change in the fluorescence properties of the dansyl group, providing a continuous and sensitive method for monitoring enzyme activity.
The general approach involves incubating the enzyme with the fluorogenic substrate and monitoring the increase in fluorescence over time. The initial rate of this increase is proportional to the enzyme's activity. Such assays are crucial for characterizing newly discovered proteases and for screening potential inhibitors. nih.gov
| Enzyme Family | General Application of Fluorogenic Peptide Substrates | Key Findings from Analogous Studies |
| Kallikreins | Determining substrate specificity and inhibitor screening. | KLK1 shows preference for Tyr/Arg at P1 and Phe/Leu at P2; KLK6 displays trypsin-like activity with a preference for Arg at P1. nih.gov |
| Plasmin | Activity assays for studying fibrinolysis. | Fluorometric kits based on the cleavage of a synthetic substrate allow for the detection of plasmin activity at low nanogram levels. abcam.com |
| Tissue Plasminogen Activator (t-PA) | Investigating the functional consequences of proteolytic cleavage. | The one-chain form of t-PA is less active against a tripeptide substrate compared to the two-chain form in the absence of fibrinogen. nih.gov |
This table summarizes the broader applications of fluorogenic peptide substrates in the characterization of various proteases, drawing on findings from analogous compounds.
Mechanisms of Enzyme Inhibition Probed with this compound and its Analogs
The fluorescent properties of dansylated peptides make them excellent tools for elucidating the mechanisms of enzyme inhibition. The binding of an inhibitor to an enzyme can be monitored by changes in the fluorescence signal, providing insights into the binding affinity and stoichiometry of the interaction.
Dansyl-arginine derivatives have been instrumental in probing the active sites of enzymes like butyrylcholinesterase. The significant enhancement and blue shift of DAPA's fluorescence upon binding to BChE suggest that the dansyl group is sequestered in a highly non-polar environment within the enzyme's active site. nih.gov This information is invaluable for understanding the topography of the active site and for designing more potent and selective inhibitors.
The kinetics of inhibition can also be studied using these fluorescent probes. The inhibition of BChE by DAPA was found to be complex, exhibiting both competitive and non-competitive features. nih.gov This suggests that the inhibitor may bind to both the free enzyme and the enzyme-substrate complex, or that it may induce conformational changes in the enzyme that affect its catalytic activity.
Furthermore, analogs of this compound can be synthesized to explore the structure-activity relationships of enzyme inhibitors. By modifying the peptide sequence or the nature of the fluorescent tag, researchers can identify the key structural features required for potent and selective inhibition. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov The study of how inhibitors interact with their target enzymes at a molecular level is crucial for the development of effective therapeutic agents. youtube.com
| Inhibitor/Analog | Target Enzyme | Mechanistic Insights from Fluorescence | Type of Inhibition |
| Dansylarginine N-(3-ethyl-1,5-pentanediyl)amide (DAPA) | Butyrylcholinesterase | 21-fold fluorescence enhancement and blue shift upon binding, indicating a non-polar binding environment. nih.gov | Complex (competitive and non-competitive features). nih.gov |
| Rationally Designed Peptides | Cholinesterases | The indole (B1671886) moiety in peptide inhibitors is beneficial for cholinesterase inhibition. nih.gov | Not specified in the provided context. |
This table outlines the mechanistic insights gained from using dansylated arginine derivatives and their analogs to study enzyme inhibition.
Molecular Interactions and Recognition Mechanisms Involving Dansyl Phenylalanyl Leucyl Arginine
Elucidation of Peptide-Protein Binding Site Characteristics
The specific amino acid sequence of Dansyl-phenylalanyl-leucyl-arginine, in conjunction with its fluorescent tag, makes it an effective probe for characterizing the binding sites of certain enzymes and proteins.
Interactions with Enzyme Active Sites and Substrate Recognition
This compound is recognized as a substrate by several carboxypeptidases, which are enzymes that cleave the peptide bond of a C-terminal amino acid. The peptide's structure is particularly suited for enzymes that show a preference for a hydrophobic amino acid, such as leucine (B10760876), in the position just before the final amino acid (the P1' position).
Research has identified this peptide as a substrate for an enzyme in vascular endothelial cells known as deamidase, which is also identified as cathepsin A or lysosomal carboxypeptidase A. ahajournals.orgresearchgate.netahajournals.org This enzyme demonstrates carboxypeptidase activity that is more effective at an acidic pH and is crucial in the metabolism of bioactive peptides like endothelin-1. ahajournals.orgresearchgate.net In cultured bovine aortic endothelial cells, the supernatant fraction was found to hydrolyze Dansyl-Phe-Leu-Arg by releasing the C-terminal arginine at a rate of 7.3 ± 3.2 nmol/min per milligram of protein. ahajournals.org The hydrolysis of this substrate was inhibited by serine peptidase inhibitors such as diisopropyl fluorophosphate (B79755) (DFP), confirming the nature of the enzyme involved. ahajournals.org
Further studies have shown that this peptide is a substrate for other carboxypeptidases. A soluble carboxypeptidase was reported to hydrolyze Dansyl-Phe-Leu-Arg with a Michaelis constant (Km) of 48 µM, indicating a strong affinity of the enzyme for this substrate. researchgate.net It is also cleaved by enkephalin convertase, an enzyme involved in the processing of neuropeptides. researchgate.net Additionally, an insulin-secretory-granule carboxypeptidase, believed to be the pancreatic isoenzyme of carboxypeptidase H, also processes this substrate, with activity being optimal at a pH of 5.5. researchgate.net The collective evidence shows that the phenylalanyl-leucyl sequence is a key recognition motif for these carboxypeptidases, allowing the enzyme's active site to bind the substrate and catalyze the cleavage of the C-terminal arginine.
General Protein Binding Studies with Related Dansyl Compounds (e.g., Human Serum Albumin)
While specific binding studies on the full this compound peptide with non-enzymatic proteins are limited, extensive research on its constituent dansylated amino acids provides significant insight into its potential interactions. Human Serum Albumin (HSA), the most abundant protein in blood plasma, has two primary drug-binding sites, and dansylated amino acids have been instrumental in characterizing these sites. nih.govsemanticscholar.orgresearchgate.net
X-ray crystallography studies have revealed the structural basis for the site-specificity of various dansylated amino acids on HSA. nih.govresearchgate.net These studies show that dansylated compounds with different amino acid side chains bind selectively to one of the two main drug pockets.
The table below summarizes the binding sites on Human Serum Albumin for various dansylated amino acids related to the components of this compound.
| Dansylated Compound | HSA Binding Site | Key Interacting Residues/Features |
| Dansyl-L-arginine | Site I (Sub-domain IIA) | The positively charged guanidino group forms electrostatic interactions with residues like Lys-195 and Arg-222. nih.govresearchgate.net |
| Dansyl-L-phenylalanine | Site II (Sub-domain IIIA) | The aromatic phenyl group engages in hydrophobic interactions within the pocket. nih.govresearchgate.net |
| Dansyl-L-asparagine | Site I (Sub-domain IIA) | The polar amide side chain interacts with residues such as Lys-199. researchgate.net |
| Dansyl-L-glutamate | Site I (Sub-domain IIA) | The negatively charged carboxylate group is involved in probing electrostatic interactions. nih.govresearchgate.net |
| Dansyl-L-norvaline | Site II (Sub-domain IIIA) | The hydrophobic branched chain participates in hydrophobic interactions. nih.govresearchgate.net |
These findings indicate that the dansyl group itself provides important anchoring interactions with the protein. semanticscholar.orgresearchgate.net The specificity is then determined by the interactions between the amino acid side chain and the residues lining the binding pocket. nih.govresearchgate.net For instance, the positively charged guanidino group of Dansyl-L-arginine is key to its binding at Site I, while the aromatic nature of Dansyl-L-phenylalanine directs it to the more hydrophobic Site II. nih.govresearchgate.net This foundational knowledge suggests that a larger peptide like this compound would likely have complex binding characteristics, potentially interacting with multiple sites or having a unique binding pocket on proteins like HSA.
Analysis of Conformational Changes Induced by Binding and Enzymatic Cleavage
The fluorescence of the dansyl group is highly sensitive to its local environment. Changes in polarity and exposure to solvent upon binding to a protein or during enzymatic cleavage can lead to shifts in fluorescence emission spectra and intensity. This property is a powerful tool for studying the conformational dynamics of molecular interactions.
When this compound binds to an enzyme's active site, the dansyl moiety may be transferred to a more hydrophobic environment, leading to an increase in fluorescence quantum yield and a blue shift in the emission maximum. This change provides a real-time signal of the binding event.
Upon enzymatic hydrolysis, the peptide is cleaved, typically releasing the C-terminal arginine. The cleavage product, Dansyl-phenylalanyl-leucine, is then released from the enzyme. This product will have different fluorescence properties compared to the bound, intact substrate. The time course of this fluorescence change can be monitored to determine the steady-state kinetic parameters of the enzymatic reaction. sigmaaldrich.com While direct structural studies on the conformational changes of this compound are scarce, the observed changes in fluorescence during its hydrolysis by enzymes like deamidase provide indirect but clear evidence of the significant conformational and environmental shifts that occur during the catalytic cycle. ahajournals.org
Insights into Chiral Recognition Processes with Dansylated Amino Acids and Peptides
Chiral recognition is a critical process in many biological systems and pharmaceutical applications. Dansylated amino acids and peptides are frequently used as model compounds to study and develop chiral separation techniques. The ability to separate enantiomers (D and L forms) of these compounds is essential for ensuring the stereochemical purity of pharmaceuticals and for studying the stereospecificity of biological interactions.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for separating enantiomers of dansylated amino acids. sigmaaldrich.comresearchgate.netchromatographytoday.com For example, teicoplanin-based CSPs have been shown to effectively resolve racemic mixtures of dansyl amino acids. sigmaaldrich.comchromatographytoday.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These interactions can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.
More advanced techniques combine non-chiral and chiral columns. An amino acid of interest can be separated from a mixture on a standard reversed-phase column and then transferred to a second column where a chiral mobile phase additive, such as beta-cyclodextrin, is used to achieve chiral resolution. researchgate.net
Recent developments have also focused on the direct stereo-selective resolution of small peptides. Zwitterionic chiral stationary phases derived from cinchona alkaloids have proven effective for the HPLC separation of enantiomers and diastereomers of di- and tripeptides, including those containing leucine and alanine. chiraltech.com These methods often use mass spectrometry-compatible mobile phases, allowing for precise identification and quantification of the stereoisomers. chiraltech.com The study of how these chiral selectors differentiate between peptide epimers provides fundamental insights into the subtle structural differences that govern molecular recognition. researchgate.net
Future Directions and Methodological Advancements in Research on Dansyl Phenylalanyl Leucyl Arginine
Rational Design and Synthesis of Novel Dansylated Peptide Derivatives for Enhanced Specificity or Sensitivity
The rational design and synthesis of new peptide derivatives are central to improving the capabilities of fluorescent probes like Dansyl-phenylalanyl-leucyl-arginine. ubc.canih.gov By strategically modifying the peptide sequence, researchers can create molecules with heightened specificity for particular enzymes or increased sensitivity for detecting their activity. nih.gov
One approach involves substituting amino acids within the peptide chain to optimize its interaction with the target enzyme's active site. For example, replacing specific residues can either increase the binding affinity or improve the catalytic efficiency of the enzyme, leading to a stronger fluorescent signal. The introduction of unnatural amino acids or D-amino acids can also enhance peptide stability against degradation by proteases, prolonging the probe's lifespan in biological samples. nih.gov
Furthermore, the dansyl group itself can be modified or replaced with other fluorophores to fine-tune the probe's spectral properties. This can lead to derivatives with improved quantum yield, photostability, or a shift in emission wavelength to reduce background fluorescence from biological samples. The goal of these synthetic efforts is to produce a new generation of dansylated peptides that offer superior performance in various bioanalytical applications.
Integration with High-Throughput Screening Platforms for Enzyme Modulator Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds for their effects on biological targets. nih.gov this compound and its derivatives are well-suited for integration into HTS platforms designed to identify enzyme modulators. nih.gov
In a typical HTS assay using a dansylated peptide, the substrate is incubated with the target enzyme in the presence of a test compound. If the compound inhibits the enzyme, the cleavage of the peptide is reduced, resulting in a lower fluorescent signal. Conversely, if the compound activates the enzyme, the signal will be enhanced. This straightforward, fluorescence-based readout is readily adaptable to the automated, multi-well plate formats used in HTS. nih.gov
The development of more sensitive and specific dansylated peptide substrates will further enhance the power of HTS. These improved probes can lead to more reliable identification of lead compounds, with fewer false positives and false negatives. The integration of these advanced probes with sophisticated HTS instrumentation and data analysis pipelines will accelerate the discovery of new drugs targeting a wide range of enzymes.
Application of Computational Chemistry and Molecular Modeling for Predictive Interaction Analysis
Computational chemistry and molecular modeling have become indispensable tools in drug design and the study of biomolecular interactions. nih.govnih.gov These methods can be applied to this compound to predict how it and its derivatives will interact with target enzymes. nih.govmdpi.com
Molecular docking simulations, for instance, can predict the binding mode of a dansylated peptide within an enzyme's active site. mdpi.com This information can guide the rational design of new derivatives with improved binding affinity and specificity. nih.gov Molecular dynamics simulations can provide insights into the conformational changes that occur during the binding and cleavage process, helping to elucidate the mechanism of enzyme action. nih.govmdpi.com
Quantum mechanical calculations can be used to study the electronic properties of the dansyl fluorophore and how they are affected by the local environment of the enzyme's active site. This can aid in the design of probes with optimized fluorescent properties. By combining these computational approaches, researchers can gain a detailed understanding of the factors that govern the performance of dansylated peptide substrates, enabling the development of more effective tools for enzyme research. mdpi.com
Potential for Advancing High-Resolution Proteomics and Enzymology Research
Dansylated peptides have the potential to significantly advance research in proteomics and enzymology. nih.gov In proteomics, the derivatization of peptides with a dansyl group can improve their ionization efficiency in mass spectrometry, leading to increased sensitivity and sequence coverage in protein identification. nih.gov This is particularly useful for identifying low-abundance proteins or for analyzing complex protein mixtures.
In enzymology, dansylated peptides provide a continuous and sensitive means of assaying enzyme activity. This allows for detailed kinetic studies, including the determination of Michaelis-Menten parameters and the investigation of enzyme inhibition mechanisms. The high sensitivity of fluorescence-based assays also enables the study of enzymes at low concentrations, which is often necessary when working with purified proteins or cell lysates.
The development of new dansylated peptide substrates with tailored specificities will expand the range of enzymes that can be studied using this approach. This will contribute to a deeper understanding of the roles of enzymes in various biological processes and may lead to the identification of new drug targets.
Exploration in Advanced Biosensor and Diagnostic Probe Development
The unique properties of dansylated peptides make them attractive candidates for the development of advanced biosensors and diagnostic probes. nih.govmiami.edu A biosensor is a device that combines a biological recognition element, such as an enzyme or antibody, with a signal transducer to detect a specific analyte. nih.govmdpi.com
A biosensor for a particular enzyme could be constructed by immobilizing a dansylated peptide substrate onto a solid support. When a sample containing the enzyme is applied to the sensor, the peptide is cleaved, and the resulting fluorescence is detected. This could provide a rapid and sensitive method for diagnosing diseases associated with abnormal enzyme activity.
Furthermore, dansylated peptides could be used as probes for in vivo imaging of enzyme activity. By delivering a specific dansylated peptide to a target tissue, it may be possible to visualize the activity of a particular enzyme in living organisms. This could provide valuable insights into disease processes and aid in the development of new therapies. The versatility of peptide chemistry allows for the incorporation of other functional groups, such as targeting moieties or cell-penetrating peptides, to enhance the delivery and specificity of these diagnostic probes. nih.gov
Q & A
Q. What strategies are effective for identifying knowledge gaps in this compound research using existing literature?
Q. How should researchers design controls to distinguish off-target effects of this compound in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
